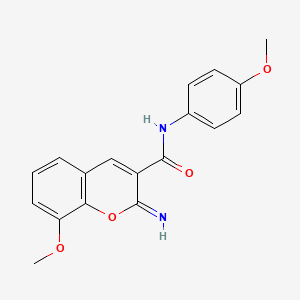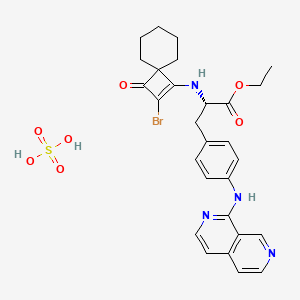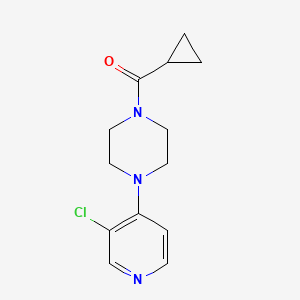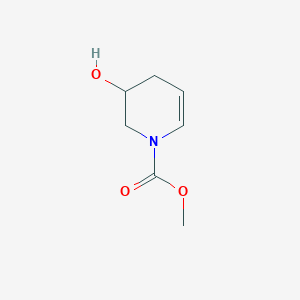
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate is a chemical compound that is part of a broader class of tetrahydropyridine derivatives. These compounds have been the subject of various studies due to their potential biological activities and chemical properties. For instance, hydroxylated derivatives of tetrahydropyridine analogs have been shown to inhibit dihydropteridine reductase, an enzyme involved in the synthesis of neurotransmitters like dopamine and serotonin .
Synthesis Analysis
The synthesis of tetrahydropyridine derivatives can be complex and involves multiple steps. For example, methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates using the Vilsmeier–Haack reagent followed by treatment with hydrazine . Another study reported the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a research program targeting anti-inflammatory agents . Additionally, the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with manganese dioxide yielded 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, demonstrating the versatility of oxidation reactions in modifying the tetrahydropyridine scaffold .
Molecular Structure Analysis
The molecular structure of tetrahydropyridine derivatives has been analyzed using various spectroscopic methods. For instance, the conformational and NBO analysis of cis and trans isomers of methyl-1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate was carried out using NMR spectra and DFT calculations . The study revealed insights into the electronic effects influencing the chemical shifts in these molecules.
Chemical Reactions Analysis
Tetrahydropyridine derivatives participate in a variety of chemical reactions. Photochemical [2 + 2]-cycloadditions have been performed with 1-methoxycarbonyl-substituted dihydropyridinone, showing high regioselectivity and the ability to suppress side reactions like photodimerization under certain conditions . Oxidative conversions of 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by potassium permanganate have also been studied, revealing reactions such as lactamization and aromatization .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyridine derivatives are influenced by their molecular structure. The photoreaction of methyl 4-pyridinecarboxylate in methanol, for example, was found to be atmosphere dependent, with different positions on the pyridine ring being functionalized under oxygen or nitrogen . The properties of these compounds, such as their absorption spectra, PMR spectra, and pKa values, are important for understanding their behavior in chemical and biological systems .
科学的研究の応用
Synthetic Chemistry Applications
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate plays a significant role in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, it is used in the synthesis of novel molecules with potential anti-inflammatory properties. Moloney (2001) described the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, highlighting its relevance to structurally related compounds known for their anti-inflammatory activity (Moloney, 2001). Furthermore, Zhu, Lan, and Kwon (2003) explored the [4 + 2] annulation reactions involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, leading to the synthesis of tetrahydropyridine derivatives with complete regioselectivity. This work underscores the compound's utility in creating highly functionalized tetrahydropyridines, showcasing its versatility in organic synthesis (Zhu et al., 2003).
Biochemical Research
In the realm of biochemical research, the applications of this compound extend to studies on DNA and RNA methylation dynamics. Notably, Wu and Zhang (2017) reviewed the role of TET dioxygenase-mediated oxidation in the active DNA demethylation process, which involves the conversion of 5-methylcytosine to its oxidized forms. This process is crucial for understanding gene expression regulation and the epigenetic mechanisms underlying various biological contexts (Wu & Zhang, 2017). Additionally, the work by Kohli and Zhang (2013) elaborated on the importance of TET enzymes and TDG in the dynamics of DNA demethylation, highlighting the intricate processes that modulate cytosine modifications and their implications for genome stability and transcription (Kohli & Zhang, 2013).
将来の方向性
The future directions in the research of “Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate” and its derivatives could involve the development of more innovative methods for their synthesis . Additionally, the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents, could be a potential area of study .
作用機序
Target of Action
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate is a derivative of tetrahydropyridines (THPs), a class of compounds that have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents Thps and their derivatives have been found to possess biologically active properties .
Mode of Action
It is known that thps and their derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thps and their derivatives have been found to interact with various biochemical pathways, leading to a range of effects .
Result of Action
Thps and their derivatives have been found to possess biologically active properties, suggesting that they may have a range of effects at the molecular and cellular level .
生化学分析
Biochemical Properties
It is known that tetrahydropyridines (THPs), a group of compounds to which Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate belongs, have been found to possess biologically active properties .
Molecular Mechanism
It is known that THP-containing compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
methyl 3-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2,4,6,9H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEZJHQZPXGAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC(CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516604.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)

![2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide](/img/structure/B2516609.png)
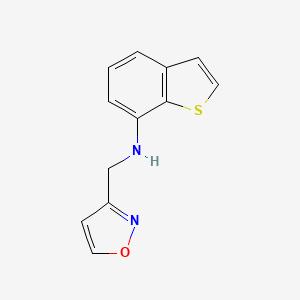
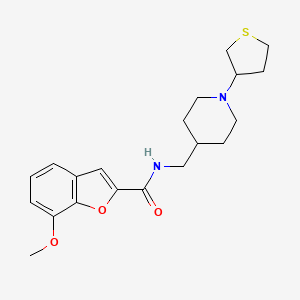
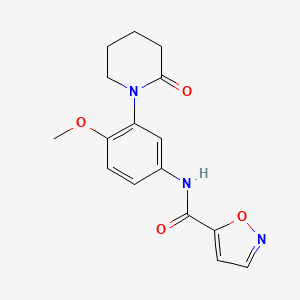
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)
